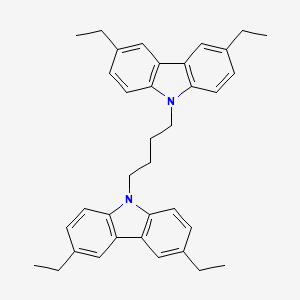
9,9'-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole): is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole compounds are known for their stable planar conjugated structures and excellent photoelectric properties. This particular compound features a butane-1,4-diyl linker between two 3,6-diethyl-9H-carbazole units, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) typically involves the reaction of 3,6-diethyl-9H-carbazole with a butane-1,4-diyl linker. The reaction conditions often include the use of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like column chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole rings are replaced with other groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbazole quinones, while reduction can yield various hydrocarbon derivatives. Substitution reactions can produce a wide range of functionalized carbazole compounds.
Scientific Research Applications
Chemistry: In chemistry, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is used as a building block for the synthesis of more complex organic molecules. Its stable structure and versatile reactivity make it an ideal candidate for the development of new materials with unique properties.
Biology: In biological research, this compound can be used as a fluorescent probe due to its strong ultraviolet-fluorescent emission. It can help in the visualization of biological processes and the detection of specific biomolecules.
Medicine: In medicine, carbazole derivatives have shown potential as therapeutic agents. This compound, in particular, may be explored for its potential anti-cancer and anti-inflammatory properties, although more research is needed to fully understand its medicinal applications.
Industry: In the industrial sector, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its excellent photoelectric properties make it a valuable component in the development of advanced electronic materials.
Mechanism of Action
The mechanism of action of 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is primarily related to its ability to interact with various molecular targets and pathways. The compound’s planar conjugated structure allows it to participate in charge transfer processes, which are crucial for its photoelectric properties. In biological systems, it may interact with specific proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
- 9,9’-(6-Phenyl-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 9,9’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole)
Comparison: Compared to these similar compounds, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) stands out due to its unique butane-1,4-diyl linker, which provides additional flexibility and potential for functionalization. This structural feature can lead to different reactivity and properties, making it a valuable compound for various applications. Additionally, the presence of diethyl groups on the carbazole rings can influence the compound’s electronic properties, further distinguishing it from other carbazole derivatives.
Properties
CAS No. |
189066-40-8 |
|---|---|
Molecular Formula |
C36H40N2 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
9-[4-(3,6-diethylcarbazol-9-yl)butyl]-3,6-diethylcarbazole |
InChI |
InChI=1S/C36H40N2/c1-5-25-11-15-33-29(21-25)30-22-26(6-2)12-16-34(30)37(33)19-9-10-20-38-35-17-13-27(7-3)23-31(35)32-24-28(8-4)14-18-36(32)38/h11-18,21-24H,5-10,19-20H2,1-4H3 |
InChI Key |
ZVBOGLUHIKMMAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)CC)CCCCN4C5=C(C=C(C=C5)CC)C6=C4C=CC(=C6)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















